1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide
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Overview
Description
1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide is a nitrile compound characterized by the presence of cyano groups (-CN) attached to a cyclopentane ring. Nitrile compounds are known for their versatility in organic synthesis and their presence in various industrial applications, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Direct Treatment with Alkyl Cyanoacetates: This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Neat Methods: Stirring the reactants without solvent at room temperature or using heat can also produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-cyano-N-(1-cyanoethyl)cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-cyano-N-(1-cyanoethyl)cyclobutane-1-carboxamide: Similar structure but with a cyclobutane ring.
1-cyano-N-(1-cyanoethyl)cycloheptane-1-carboxamide: Similar structure but with a cycloheptane ring.
Uniqueness
1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide is unique due to its specific ring size and the presence of two cyano groups, which confer distinct chemical properties and reactivity compared to its analogs with different ring sizes.
Properties
IUPAC Name |
1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8(6-11)13-9(14)10(7-12)4-2-3-5-10/h8H,2-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGSMMOGZAYNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1(CCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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